molecular formula C7H7ClN2O2 B13667387 3-(5-Chloropyrimidin-2-yl)propanoic acid

3-(5-Chloropyrimidin-2-yl)propanoic acid

Cat. No.: B13667387
M. Wt: 186.59 g/mol
InChI Key: OSHZVRJNRNUUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Chloropyrimidin-2-yl)propanoic acid is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloropyrimidin-2-yl)propanoic acid typically involves the reaction of 5-chloropyrimidine with a suitable propanoic acid derivative. One common method is the alkylation of 5-chloropyrimidine with a propanoic acid ester in the presence of a base, followed by hydrolysis to yield the desired acid. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloropyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Halogen exchange or nucleophilic substitution

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Sodium iodide (NaI) in acetone or other nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield this compound, while reduction with lithium aluminum hydride can produce 3-(5-chloropyrimidin-2-yl)propanol.

Scientific Research Applications

3-(5-Chloropyrimidin-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Chloropyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of a key enzyme involved in DNA replication, thereby affecting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Methoxypyrimidin-2-yl)propanoic acid
  • 3-(5-Bromopyrimidin-2-yl)propanoic acid
  • 3-(5-Fluoropyrimidin-2-yl)propanoic acid

Uniqueness

3-(5-Chloropyrimidin-2-yl)propanoic acid is unique due to the presence of the chlorine atom at the 5-position of the pyrimidine ring. This substitution can significantly influence the compound’s reactivity, biological activity, and physicochemical properties compared to its analogs. For instance, the chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

3-(5-chloropyrimidin-2-yl)propanoic acid

InChI

InChI=1S/C7H7ClN2O2/c8-5-3-9-6(10-4-5)1-2-7(11)12/h3-4H,1-2H2,(H,11,12)

InChI Key

OSHZVRJNRNUUQY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)CCC(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.